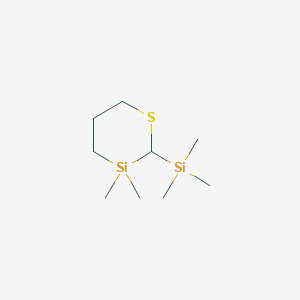
1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- is a synthetic compound characterized by the presence of six hydroxyl groups and six fluorine atoms attached to a cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- typically involves multi-step organic reactions. One common method includes the fluorination of cyclohexanehexol using hexafluoropropylene oxide under controlled conditions. Industrial production methods may involve catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of cyclohexanehexone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the hydroxyl groups to hydrogen, forming cyclohexanehexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups, such as halides, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- finds applications in various scientific research areas:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances its ability to form strong interactions with various substrates, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Compared to other cyclohexanehexol derivatives, 1,1,3,3,5,5-Cyclohexanehexol, 2,2,4,4,6,6-hexafluoro- is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and physical properties. Similar compounds include:
Cyclohexanehexol: Lacks fluorine atoms, resulting in different reactivity and applications.
Hexafluorocyclohexane: Contains fluorine atoms but lacks hydroxyl groups, leading to distinct chemical behavior.
This compound’s unique combination of hydroxyl and fluorine groups makes it a valuable subject for ongoing research and development in various scientific disciplines.
Propiedades
Número CAS |
183742-87-2 |
|---|---|
Fórmula molecular |
C6H6F6O6 |
Peso molecular |
288.10 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexafluorocyclohexane-1,1,3,3,5,5-hexol |
InChI |
InChI=1S/C6H6F6O6/c7-1(8)4(13,14)2(9,10)6(17,18)3(11,12)5(1,15)16/h13-18H |
Clave InChI |
JKDCCXXERQOPDB-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1(F)F)(O)O)(F)F)(O)O)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
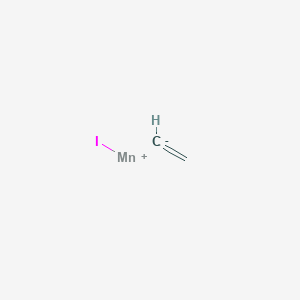
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
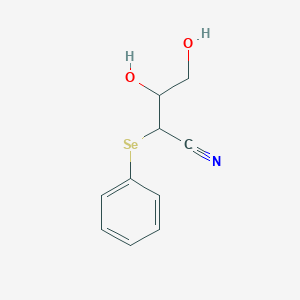
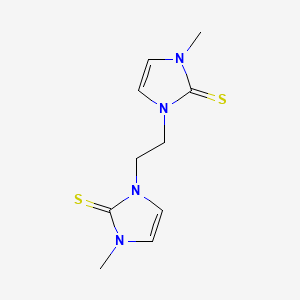


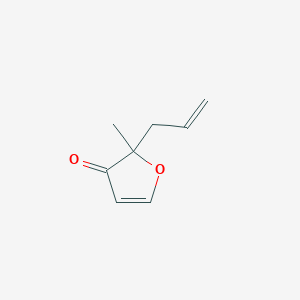
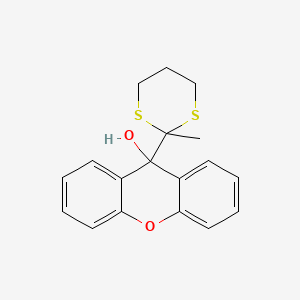
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
